Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-
Description
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- (CAS: 52258-02-3) is a substituted acetamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Key structural features include:
- A methoxy group (-OCH₃) at the 4-position of the phenyl ring.
- A benzylamino group (-NH-CH₂-C₆H₅) at the 3-position.
- An acetamide backbone (-NH-CO-CH₃).
The compound exhibits moderate lipophilicity (LogP = 2.27) and is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .
Properties
CAS No. |
52258-02-3 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[3-(benzylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)18-14-8-9-16(20-2)15(10-14)17-11-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
YVYKCBBUIXNBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitration and Reduction Pathway
This traditional approach involves nitration of chlorobenzene derivatives, followed by reduction, substitution, and acetamide formation. The process is characterized by multiple steps, often involving harsh conditions and large solvent volumes, which are less favorable for industrial-scale production.
Step 1: Nitration of Chlorobenzene Derivative
Chlorobenzene undergoes nitration to introduce nitro groups, forming intermediates such as 2,4-dinitroanisol.Step 2: Reduction of Nitro Groups
The nitro groups are reduced to amino groups, typically using hydrazine hydrate or catalytic hydrogenation, yielding 2,4-diaminoanisol.Step 3: Acylation to Form Acetamide
The amino derivative reacts with acetic anhydride or acetyl chloride to form the corresponding acetamide, specifically N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-acetamide.
| Advantages | Limitations |
|---|---|
| Well-established pathway | Multiple steps with harsh conditions |
| Suitable for laboratory synthesis | Low overall yield (~86%) and large solvent use |
Reduction of Nitro Intermediates Derived from Nitro-Substituted Anisoles
This method focuses on synthesizing the key intermediate 3-amino-4-methoxyacetanilide, which can be further transformed into the target compound. The process involves selective reduction of nitro groups on anisole derivatives.
- Starting Material: 3-nitro-4-methoxyacetanilide or similar nitro-anisole derivatives.
- Reaction Conditions:
- Solvent: Alcohols (methanol, ethanol) or water-based systems.
- Catalyst: Iron salts or other reducing agents.
- Reductive Agent: Hydrazine hydrate (40–80 wt%) is commonly used.
- Temperature: Maintained between 40°C and 80°C.
- Reaction Time: 1–3 hours, with controlled addition of hydrazine hydrate.
- Post-Reaction: Filtration, distillation to recover solvents, and purification via recrystallization.
| Advantages | Limitations |
|---|---|
| Fewer steps compared to nitration route | Handling hydrazine hydrate requires caution |
| High yield (~86%) | Requires careful control of reaction parameters |
Coupling of Aromatic Amines with Phenylmethylamine Derivatives
This approach involves the direct coupling of amino-substituted aromatic compounds with phenylmethylamine derivatives to form the target compound.
- Step 1: Synthesis of amino-phenyl derivatives via nitration and reduction.
- Step 2: Coupling with phenylmethylamine or similar amines, often facilitated by condensing agents or catalysts.
- Step 3: Acetylation to form the final acetamide structure.
- Solvent: Methyl ethyl ketone or ethanol.
- Catalysts: Acidic or basic catalysts, depending on the coupling method.
- Temperature: Around 80°C for coupling reactions.
- Duration: 1–2 hours for coupling, followed by purification steps.
| Advantages | Limitations |
|---|---|
| Direct coupling reduces steps | Potential for side reactions |
| Suitable for specific substitutions | Requires precise control of reaction conditions |
Summary of Key Data
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nitration-Reduction | Chlorobenzene derivatives | Hydrazine hydrate, catalysts | 40–80°C, multiple steps | ~86% | Harsh conditions, multi-step |
| Nitro Reduction | Nitro-anisol derivatives | Alcohol solvents, hydrazine hydrate | 40–80°C, 1–3 hours | ~86% | Efficient, scalable |
| Coupling Reaction | Amino-phenyl derivatives | Phenylmethylamine, catalysts | ~80°C, 1–2 hours | Variable | Direct coupling, needs control |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- can be effectively analyzed using reverse-phase HPLC techniques. A study published in 2018 demonstrated that the compound could be separated using a Newcrom R1 HPLC column under simple conditions. The mobile phase used consisted of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications . This method is scalable and suitable for isolating impurities during preparative separations.
Pharmacological Applications
2. Pharmacokinetics and Drug Development
The compound's structure suggests potential pharmacological activity, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be explored further through pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The LogP value indicates moderate lipophilicity, which is beneficial for membrane permeability .
Case Studies
3. Case Study: Anticancer Activity
Research has indicated that compounds similar to Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- exhibit anticancer properties. A study investigating the structure-activity relationship of related compounds found that modifications in the methoxy and amine groups significantly influenced cytotoxicity against various cancer cell lines. The findings suggest that this compound could be a candidate for further development in cancer therapeutics.
4. Case Study: Neuroprotective Effects
Another area of interest is the neuroprotective effects of acetamides. A recent study evaluated the neuroprotective potential of structurally similar acetamides in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a possible therapeutic role for Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with other acetamide derivatives, differing in substituents and functional groups. Key analogs include:
Key Observations :
- Positional isomerism: The compound in shares the benzylamino group but at the 3-position of the phenyl ring instead of the 4-methoxy-3-position in the target compound.
- Functional groups : The sulfonamide in and thiazolidinedione in enhance polarity, affecting solubility and target binding.
Physicochemical Properties
Key Observations :
- The target compound’s benzylamino group contributes to moderate lipophilicity, while sulfonamide () and thiazolidinedione () groups reduce LogP.
- Analogs with fused aromatic systems (e.g., ) likely require harsher HPLC conditions due to lower aqueous solubility.
Pharmacological and Functional Comparisons
(b) Therapeutic Potential
Biological Activity
Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- (CAS Number: 52258-02-3), is a compound with notable biological activities. This article reviews its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2
- Molecular Mass : 270.33 g/mol
- InChIKey : YVYKCBBUIXNBDT-UHFFFAOYSA-N
- SMILES : O=C(NC1=CC=C(OC)C(=C1)NCC=2C=CC=CC2)C
Biological Activity Overview
Acetamide derivatives have been studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]- has shown promise in several studies.
Anticancer Activity
Research indicates that acetamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study evaluating similar compounds found that certain acetamide derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin against colon cancer cell lines (HCT-15) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 24a | HCT-15 | 1.61 ± 1.92 |
| Compound 24b | HCT-15 | 1.98 ± 1.22 |
This suggests that structural modifications in acetamide compounds can enhance their anticancer efficacy.
Antimicrobial Activity
Acetamide derivatives have also been evaluated for their antimicrobial properties:
- Research Overview : A study reported that certain phenylthiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with modifications leading to increased potency .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 62.50 |
This highlights the potential of acetamide derivatives as novel antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity : A molecular dynamics simulation study indicated that specific substitutions in the acetamide structure enhance interactions with target proteins involved in cancer proliferation, suggesting a pathway for further drug development .
- Antibacterial Efficacy : A comparative study of various acetamide derivatives demonstrated that the presence of electron-donating groups significantly improved antibacterial activity, indicating structure-activity relationships (SAR) are crucial for developing effective antimicrobial agents .
- Inflammatory Response Modulation : Some studies have indicated that acetamide derivatives may influence inflammatory pathways, although specific mechanisms remain to be fully elucidated .
Q & A
Q. What are the established synthetic routes for Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-?
Synthesis typically involves multi-step protocols:
- Step 1 : React substituted phenols (e.g., 2-amino-4-methoxyphenol) with acyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form intermediate acetamides .
- Step 2 : Introduce the phenylmethylamino group via reductive amination or nucleophilic substitution.
- Alternative routes : Adapt methods from N-phthaloylglycine derivatives, involving formylation and methylation .
Q. How can researchers confirm the molecular structure of this compound?
- NMR spectroscopy : Analyze chemical shifts for methoxy (-OCH₃, δ ~3.8 ppm) and phenylmethylamino (-NH-CH₂Ph, δ ~4.2 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₂₁N₂O₂ requires m/z 297.1603) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally related C27H21N3O3 derivatives .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water .
- Stability : Sensitive to strong acids/bases; store under inert atmosphere at -20°C .
Advanced Research Questions
Q. How can synthesis protocols be optimized for higher yields or scalability?
- Catalyst optimization : Fe(III)-catalyzed amidomethylation improves efficiency for analogous compounds (e.g., 85% yield with FeCl₃ vs. 60% without) .
- Solvent effects : Use DCM or THF for better intermediate stability .
- Reaction monitoring : Employ TLC or HPLC to track byproduct formation and adjust stoichiometry .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | FeCl₃ (10 mol%) | +25% |
| Temperature | 60°C | Prevents decomposition |
| Reaction Time | 12–16 hours | Balances completion vs. side reactions |
Q. How to resolve contradictions in spectroscopic data across studies?
- Case example : Discrepancies in NMR peaks for phenylmethylamino groups may arise from tautomerism or solvent polarity.
- Solution : Compare data under standardized conditions (e.g., DMSO-d₆, 25°C) and validate with computational chemistry (DFT calculations) .
Q. What advanced characterization techniques are critical for mechanistic studies?
- Time-resolved FTIR : Track intermediate formation during synthesis (e.g., acyl chloride intermediates) .
- Electron Spray Ionization (ESI-MS) : Detect transient species in catalytic cycles .
- Single-crystal XRD : Resolve regioselectivity in amide bond formation, as shown for C27H21N3O3 analogs .
Q. How to evaluate bioactivity in pharmacological models?
- In vitro assays : Screen for enzyme inhibition (e.g., MEK5/ERK5 pathways using aminotriazine-acetamide hybrids) .
- In vivo models : Test sodium channel modulation in pain management (e.g., formalin-induced nociception in rodents) .
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Analog H (Triazine) | Tetrodotoxin-sensitive Na⁺ | 12.3 |
Methodological Considerations
Q. What computational tools aid in molecular design?
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets like MEK5 .
- ADMET prediction (SwissADME) : Optimize pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .
Q. How to address low reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
